Diaryl ureas represent a pharmaceutically privileged scaffold characterized by a urea (–NH–C(=O)–NH–) core connecting two aromatic domains. This configuration enables three-point hydrogen bonding interactions with biological targets, conferring high binding affinity and selectivity. The unsymmetrical substitution pattern in compounds like 1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea (molecular formula: C₂₈H₁₉F₃N₆O₃, MW: 544.49 g/mol) enhances molecular diversity for target engagement . The urea moiety serves as a bioisostere for amide and carbamate groups while offering superior metabolic stability. These derivatives frequently exhibit kinase inhibitory properties by occupying ATP-binding pockets, with documented activity against VEGF, PDGFR, and other oncogenic kinases . The cyanophenyl component further augments binding through π-π stacking and dipole interactions, making diaryl ureas versatile templates in anticancer drug design.
Table 1: Key Physicochemical Properties of the Subject Compound
Property | Value |
---|---|
CAS Registry Number | 1361414-26-7 |
Molecular Formula | C₂₈H₁₉F₃N₆O₃ |
Molecular Weight | 544.49 g/mol |
XLogP3 | 4.3 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 7 |
Solubility Profile | Soluble in DMSO |
The imidazo[4,5-b]pyridine system constitutes an electron-deficient, planar bicyclic heterocycle that mimics purine bases, facilitating interactions with enzymatic cofactor-binding sites. This moiety enhances pharmacokinetic properties through improved membrane permeability and target affinity. In the subject compound, the nitrogen-rich structure (specifically at position 7 of the imidazopyridine) enables critical hydrogen bonding with residues in cytochrome P450 enzymes and kinase domains . The moiety's aromaticity promotes π-stacking with phenylalanine or tyrosine residues in protein binding pockets. Its acidity (pKa ~6-8) permits ionization under physiological conditions, enhancing solubility and protein interactions. These attributes render imidazo[4,5-b]pyridine indispensable in designing kinase inhibitors, antiviral agents, and enzyme modulators with optimized bioavailability profiles.
The strategic incorporation of para-cyanophenyl groups emerged from structure-activity relationship (SAR) studies of early urea-based pharmacophores. The electron-withdrawing cyano (–C≡N) group fine-tunes the aromatic ring's electron density, enhancing binding to hydrophobic enzyme pockets while providing a synthetic handle for further derivatization. Historical optimization evolved from simple symmetrical diaryl ureas to sophisticated asymmetrical hybrids like the subject compound, achieving selective inhibition profiles. The cyanophenyl group specifically enhances dipole-dipole interactions and π-stacking capabilities within binding sites, contributing to the compound's IC₅₀ of 33 µM against cytochrome P450 3A5 . This structural evolution parallels developments in quinazolinone synthesis, where Niementowski's condensation (anthranilic acid + formamide) provided foundational methodology for bicyclic nitrogenous systems [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: